molecular formula C10H14N2O3 B1380624 5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one CAS No. 1630763-67-5

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one

Cat. No.: B1380624
CAS No.: 1630763-67-5
M. Wt: 210.23 g/mol
InChI Key: CZZFADZPKFPKIM-UHFFFAOYSA-N
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Description

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one is a synthetic compound with the CAS number 1630763-67-5 . It has a molecular weight of 210.23 and a molecular formula of C10H14N2O3 .


Synthesis Analysis

This compound is commonly used as a starting material for the synthesis of isoxazolyl amino acids. It has been developed for pharmacological research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H14N2O3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that it’s used as a starting material for the synthesis of isoxazolyl amino acids.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.23 . Other specific physical and chemical properties like solubility, boiling point, and stability are not detailed in the search results.

Scientific Research Applications

Synthesis and Catalysis

Isoxazoles and their derivatives, including 5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one, are integral in the synthesis of various bioactive compounds and materials due to their unique structural features. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, and photonic devices. Salicylic acid has been explored as a catalyst for synthesizing isoxazole derivatives in a green, environmentally friendly manner, emphasizing the importance of sustainable chemistry practices in creating these compounds (Mosallanezhad & Kiyani, 2019).

Building Blocks in Organic Synthesis

Isoxazol-5-ones act as strategic building blocks for organic synthesis, enabling the construction of complex molecules with diverse functional groups. Their reactivity and tautomerism make them versatile intermediates for developing densely functionalized molecules, highlighting their significance in medicinal chemistry and materials science (da Silva et al., 2018).

Antitumor Activity

Research into isoxazolyl- and isothiazolylcarbamides, derivatives that can be synthesized from isoxazole precursors, has demonstrated significant antitumor activity. These findings underscore the potential of isoxazole derivatives in the development of new anticancer agents, showcasing the importance of such compounds in therapeutic applications (Potkin et al., 2014).

Properties

IUPAC Name

5-amino-2-(cyclohexanecarbonyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c11-8-6-9(13)12(15-8)10(14)7-4-2-1-3-5-7/h6-7H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZFADZPKFPKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2C(=O)C=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one
Reactant of Route 2
5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one
Reactant of Route 3
5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one
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5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one
Reactant of Route 6
5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one

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